molecular formula C11H16N2O3 B3487709 2,5-dimethyl-N-4-morpholinyl-3-furamide

2,5-dimethyl-N-4-morpholinyl-3-furamide

Cat. No.: B3487709
M. Wt: 224.26 g/mol
InChI Key: MHKNVSYJASLBKE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-4-morpholinyl-3-furamide is a furan-derived amide characterized by a 2,5-dimethylfuran ring linked to a morpholine moiety via a carboxamide bridge. This structural architecture confers unique physicochemical properties, such as moderate polarity from the morpholine group and hydrophobic contributions from the dimethylfuran ring.

Properties

IUPAC Name

2,5-dimethyl-N-morpholin-4-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8-7-10(9(2)16-8)11(14)12-13-3-5-15-6-4-13/h7H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKNVSYJASLBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The morpholinyl group in the target compound enhances polarity compared to aromatic substituents (e.g., chloro-dimethoxyphenyl or phenylpyrazole), leading to improved aqueous solubility .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The morpholine moiety in this compound likely improves solubility (>50 µg/mL) compared to analogs with halogenated aryl groups (e.g., <30 µg/mL for N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide) .
  • LogP : Lower logP values (1.8–2.2) suggest reduced lipid solubility compared to pyrazole- or sulfonamide-containing analogs (logP >3.0), which may influence blood-brain barrier penetration .

Unique Advantages of this compound

Balanced Polarity : The morpholine group mitigates the hydrophobicity of the dimethylfuran ring, optimizing solubility without excessive lipophilicity .

Synthetic Versatility : The carboxamide bridge allows for facile derivatization, enabling the introduction of diverse pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-N-4-morpholinyl-3-furamide
Reactant of Route 2
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2,5-dimethyl-N-4-morpholinyl-3-furamide

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